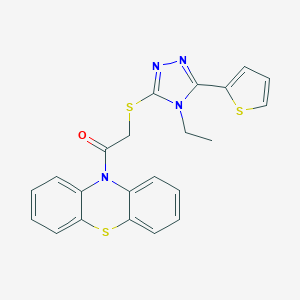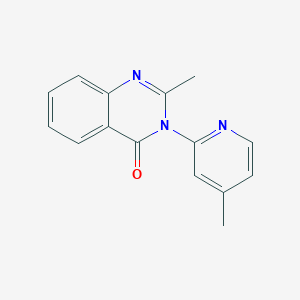![molecular formula C22H14ClN3O3 B292947 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B292947.png)
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrido[3',2':4,5]furo[3,2-d]pyrimidine class. This compound has been extensively researched for its potential use in the development of new drugs. In
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinase 4.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has been found to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its potential use in the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a promising compound with potent anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action is not fully understood, but it is believed to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in cancer cell proliferation. Further research is needed to determine its safety and toxicity in vivo, as well as its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde, 2-amino-4-methylpyrido[3',2':4,5]furo[3,2-d]pyrimidine, and benzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential use in the development of new drugs. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C22H14ClN3O3 |
|---|---|
Molekulargewicht |
403.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-11-16(13-5-3-2-4-6-13)24-20-17(12)18-19(29-20)21(27)26(22(28)25-18)15-9-7-14(23)8-10-15/h2-11H,1H3,(H,25,28) |
InChI-Schlüssel |
VLUJJKKPJBRYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)

![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone](/img/structure/B292880.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292885.png)
![N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea](/img/structure/B292887.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)